![molecular formula C7H13Cl2N3 B2687613 {4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanamine dihydrochloride CAS No. 1955548-05-6](/img/structure/B2687613.png)

{4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanamine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

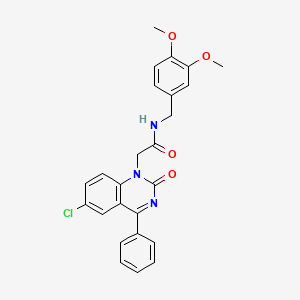

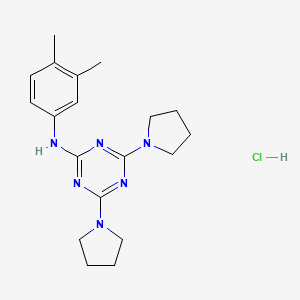

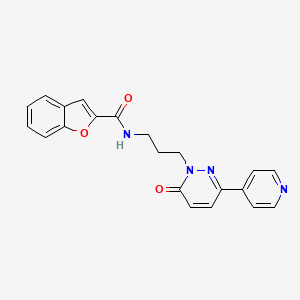

“{4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanamine dihydrochloride” is a chemical compound with the CAS Number: 1955548-05-6 . It has a molecular weight of 210.11 .

Molecular Structure Analysis

The IUPAC name of this compound is (5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanamine dihydrochloride . The InChI code is 1S/C7H11N3.2ClH/c8-5-6-4-7-2-1-3-10(7)9-6;;/h4H,1-3,5,8H2;2*1H .Physical And Chemical Properties Analysis

This compound is a powder at room temperature .Scientific Research Applications

Chemical Scaffold Design

The tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold, similar in structure to {4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanamine dihydrochloride, has been designed to stabilize parallel turn conformations in peptides. This stabilization is achieved through specific synthesis methods, including [1,3]-dipolar cycloaddition reactions, and is influenced by the choice of organic or inorganic bases (Bucci et al., 2018).

Potential in Drug Discovery

Hexahydro-2H-thieno[2,3-c]pyrrole, structurally related to the compound , has been proposed as a low molecular weight polar scaffold for constructing compound libraries in drug discovery. Syntheses of its derivatives have been developed based on cycloaddition reactions, demonstrating its potential to create diverse molecular structures for pharmaceutical applications (Yarmolchuk et al., 2011).

Role in Molecular Synthesis

Pyrrole-based compounds, akin to this compound, have been utilized in various molecular syntheses. For example, pyrrolo[1,2-c]thiazoles have been used as reactive intermediates in cycloaddition reactions with electron-deficient alkenes and alkynes, showcasing the versatility of pyrrole derivatives in chemical synthesis (Sutcliffe et al., 2000).

Conformational and Electronic Studies

Studies on compounds such as unsubstituted quinoidal pyrrole and its derivatives provide insights into their conformational and electronic properties. These properties are critical in understanding the reactivity and potential applications of pyrrole-based compounds in various scientific fields (Ghorai & Mani, 2014).

Synthesis of Polyimides

The synthesis of novel polyimides derived from pyridine and pyrrole units, such as 2,6-bis(4-aminophenoxy-4′-benzoyl)pyridine, reveals the application of pyrrole derivatives in the development of new materials with exceptional thermal and thermooxidative stability. These materials have potential uses in various industrial applications (Zhang et al., 2005).

Safety and Hazards

Properties

IUPAC Name |

5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-ylmethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.2ClH/c8-5-6-4-7-2-1-3-10(7)9-6;;/h4H,1-3,5,8H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHPHLEPCLOQQBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=NN2C1)CN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2687533.png)

![(2Z)-2-[(3-chlorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2687542.png)

![2-Methyl-5-((4-methylpiperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2687549.png)